molecular formula C19H19NO3 B11418464 7-methyl-1-[2-(propan-2-yloxy)benzyl]-1H-indole-2,3-dione

7-methyl-1-[2-(propan-2-yloxy)benzyl]-1H-indole-2,3-dione

Cat. No.: B11418464
M. Wt: 309.4 g/mol
InChI Key: LLIOPTRKUDJCRK-UHFFFAOYSA-N
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Description

7-methyl-1-{[2-(propan-2-yloxy)phenyl]methyl}-2,3-dihydro-1H-indole-2,3-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-1-{[2-(propan-2-yloxy)phenyl]methyl}-2,3-dihydro-1H-indole-2,3-dione typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The specific substituents, such as the 7-methyl and 2-(propan-2-yloxy)phenyl groups, are introduced through subsequent reactions, including alkylation and etherification.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-methyl-1-{[2-(propan-2-yloxy)phenyl]methyl}-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-methyl-1-{[2-(propan-2-yloxy)phenyl]methyl}-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The indole core allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of key biological processes, such as cell proliferation in cancer or viral replication in infections .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole core but different substituents, used in plant growth regulation.

    Tryptophan: An essential amino acid with an indole ring, important in protein synthesis and as a precursor to neurotransmitters.

    Serotonin: A neurotransmitter derived from tryptophan, with an indole structure, involved in mood regulation.

Uniqueness

7-methyl-1-{[2-(propan-2-yloxy)phenyl]methyl}-2,3-dihydro-1H-indole-2,3-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

7-methyl-1-[(2-propan-2-yloxyphenyl)methyl]indole-2,3-dione

InChI

InChI=1S/C19H19NO3/c1-12(2)23-16-10-5-4-8-14(16)11-20-17-13(3)7-6-9-15(17)18(21)19(20)22/h4-10,12H,11H2,1-3H3

InChI Key

LLIOPTRKUDJCRK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=O)N2CC3=CC=CC=C3OC(C)C

Origin of Product

United States

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